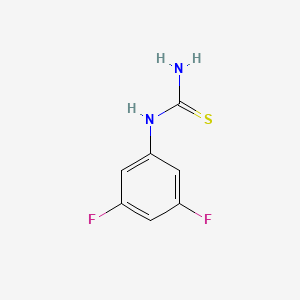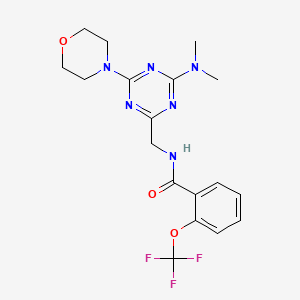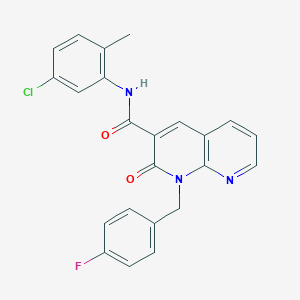
(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide is a synthetic organic compound that features a tetrazole ring, a pyrrolidine moiety, and a but-2-enamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrazole Ring: This can be achieved by cyclization reactions involving nitriles and azides under acidic or basic conditions.
Attachment of the Pyrrolidine Moiety: This step may involve the reaction of a suitable pyrrolidine derivative with the tetrazole intermediate.
Formation of the But-2-enamide Group: This could be accomplished through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the but-2-enamide group.
Reduction: Reduction reactions could target the double bond in the but-2-enamide group.
Substitution: The aromatic ring in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce saturated amides.
科学研究应用
Chemistry
In chemistry, (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide might be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with tetrazole rings are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds could be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用机制
The mechanism of action for (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring could mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize such functional groups.
相似化合物的比较
Similar Compounds
(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide: Unique due to its specific combination of functional groups.
Tetrazole Derivatives: Often studied for their biological activities.
Pyrrolidine Derivatives: Known for their presence in various natural products and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a tetrazole ring with a pyrrolidine moiety and a but-2-enamide group, potentially offering unique biological activities and applications.
属性
IUPAC Name |
(E)-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-2-5-14(23)17-12-6-8-13(9-7-12)22-19-15(18-20-22)16(24)21-10-3-4-11-21/h2,5-9H,3-4,10-11H2,1H3,(H,17,23)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESZWYFUEWXKLU-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2429595.png)
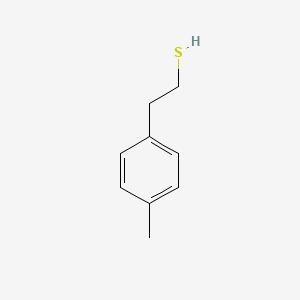
![2-cyclopropyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2429597.png)
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2429598.png)
![4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B2429601.png)
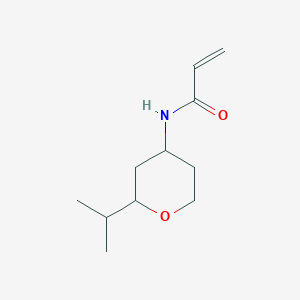

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2429606.png)
![N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2429607.png)
